molecular formula C22H21FN4O3S B2696783 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-98-9

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2696783
CAS No.: 1251704-98-9
M. Wt: 440.49
InChI Key: BCVKWKZEIKUASF-UHFFFAOYSA-N
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Description

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential as an anticancer agent, particularly for its ability to inhibit specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and proliferation .

Properties

IUPAC Name

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-10-18(15-26(21)22)31(28,29)27(17-7-5-4-6-8-17)14-16-9-11-20(30-2)19(23)13-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKWKZEIKUASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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